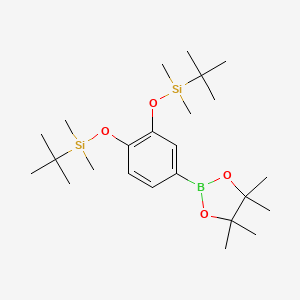
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-phenylene)bis(oxy)bis(tert-butyldimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl({2-[(tert-butyldimethylsilyl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy})dimethylsilane is a complex organosilicon compound It features a tert-butyl group, a dimethylsilyl group, and a dioxaborolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl({2-[(tert-butyldimethylsilyl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy})dimethylsilane typically involves multiple steps. One common approach is to start with a phenol derivative, which undergoes silylation to introduce the tert-butyldimethylsilyl group. This is followed by a borylation reaction to attach the dioxaborolane moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl({2-[(tert-butyldimethylsilyl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy})dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the boron or silicon centers.
Substitution: The tert-butyl and silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or boronic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl({2-[(tert-butyldimethylsilyl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy})dimethylsilane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, where the presence of silicon and boron can impart desirable properties like thermal stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of tert-butyl({2-[(tert-butyldimethylsilyl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy})dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and boron centers. These centers can interact with other molecules through processes like coordination, nucleophilic attack, and electrophilic substitution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(2-iodoethoxy)diphenylsilane
- tert-Butyl(2,2-dimethyl-1,3-dioxolan-4-ylmethoxy)diphenylsilane
- tert-Butyllithium solution
Uniqueness
What sets tert-butyl({2-[(tert-butyldimethylsilyl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy})dimethylsilane apart from similar compounds is the combination of tert-butyl, dimethylsilyl, and dioxaborolane groups in a single molecule. This unique structure provides a versatile platform for further functionalization and application in various fields.
Eigenschaften
Molekularformel |
C24H45BO4Si2 |
|---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane |
InChI |
InChI=1S/C24H45BO4Si2/c1-21(2,3)30(11,12)26-19-16-15-18(25-28-23(7,8)24(9,10)29-25)17-20(19)27-31(13,14)22(4,5)6/h15-17H,1-14H3 |
InChI-Schlüssel |
WYTIJTRLGSCISV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


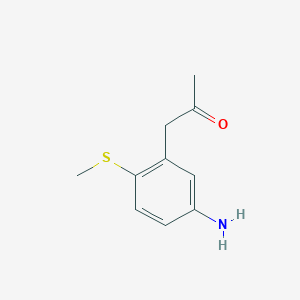
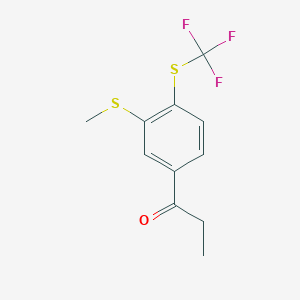
![1-[17B-(Acetyloxy)-3A-hydroxy-2B-(4-morpholinyl)-5A-androstan-16B-YL]-1-(2-propenyl)pyrrolidinium bromide](/img/structure/B14049334.png)
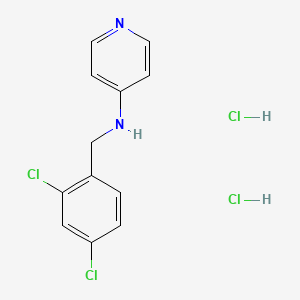

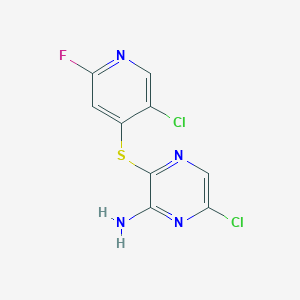

![(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14049370.png)
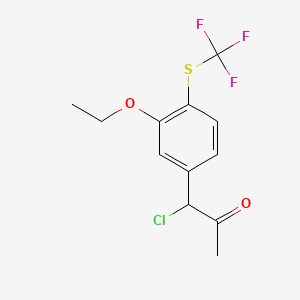
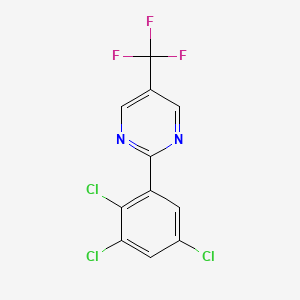
![(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049396.png)
![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B14049401.png)
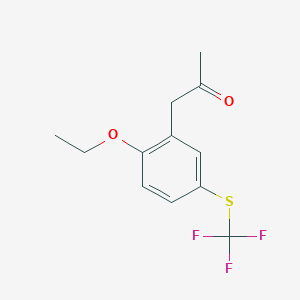
![7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B14049415.png)
